2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
Properties
IUPAC Name |
11-methyl-10-phenyl-N-(pyridin-3-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-15-20(17-8-3-2-4-9-17)22-25-19-11-5-10-18(19)21(27(22)26-15)24-14-16-7-6-12-23-13-16/h2-4,6-9,12-13,24H,5,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRWOZJPNLEODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323110 | |
| Record name | 11-methyl-10-phenyl-N-(pyridin-3-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664258 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900257-59-2 | |
| Record name | 11-methyl-10-phenyl-N-(pyridin-3-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Catalyst Selection
Comparative Analysis of Methods
Characterization and Quality Control
Intermediate and final products are characterized via:
-
¹H/¹³C NMR : Confirms regioselectivity of substitutions. For example, the pyridin-3-ylmethyl group shows characteristic peaks at δ 8.4–7.2 ppm.
-
HPLC : Purity ≥99% is achieved via recrystallization in methanol.
-
Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., m/z 357.5 for C₂₂H₂₃N₅).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the modulation of cyclin-CDK complexes and downstream signaling cascades .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ primarily in the amine substituent at position 8 (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Pyridine Position : The target compound’s pyridin-3-ylmethyl group differs from pyridin-2-ylmethyl analogs (e.g., Compound 47, ). The meta (3-) vs. ortho (2-) position alters electronic interactions and steric accessibility .
- Polarity : The N-(2-methoxyethyl) analog () is more hydrophilic (logP ~2.5 estimated) than the target compound, which likely has higher lipophilicity due to the aromatic pyridine ring .
Anti-Mycobacterial Activity :
- Fluorinated analogs (e.g., Compound 47, MIC = 0.5 µM against M. tuberculosis) show enhanced activity due to fluorine’s electron-withdrawing effects, which improve target binding . The target compound lacks fluorine but may compensate with pyridine’s π-π interactions.
- Pyridin-2-ylmethyl derivatives () exhibit varying MICs (0.5–2.0 µM) depending on substituents (e.g., methyl, methoxy, piperidinyl). The target compound’s pyridin-3-ylmethyl group may alter binding kinetics in mycobacterial enzymes .
Antibacterial/Antifungal Activity :
- Thieno[2,3-d]pyrimidinones () with methyl and aryl groups show moderate activity (MIC = 16–64 µg/mL). The target compound’s cyclopenta core may offer improved rigidity and target selectivity compared to thieno-fused systems .
Biological Activity
The compound 2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.
- Molecular Formula : C22H21N5
- Molecular Weight : 355.445 g/mol
- Purity : Typically ≥95% .
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives show significant inhibitory effects on specific enzymes, which can lead to anticancer or anti-inflammatory effects.
- Modulation of Protein Interactions : These compounds can alter protein-protein interactions, impacting cellular signaling pathways critical for cancer progression and other diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives:
- Cell Line Studies : In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, one study reported IC50 values in the low micromolar range for certain derivatives against A549 lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-6,7-dihydro... | A549 | 4.5 |
| Another Derivative | MCF7 | 3.2 |
Enzymatic Inhibition
The compound has been found to act as an inhibitor for several key enzymes:
- Phosphodiesterase (PDE) Inhibition : PDE inhibitors are crucial in managing cardiovascular diseases and enhancing cognitive function. The compound's ability to inhibit PDE activity suggests potential applications in treating heart diseases .
Psychopharmacological Effects
Some derivatives have shown promise as psychopharmacological agents:
- Behavioral Studies : Animal models indicate that certain pyrazolo[1,5-a]pyrimidines can exhibit anxiolytic and antidepressant-like effects, potentially through modulation of neurotransmitter systems .
Case Studies
- Anticancer Study : A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The results indicated that modifications at specific positions significantly enhanced activity against breast cancer cell lines.
- Enzymatic Activity Assessment : Another research effort focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings suggested that structural modifications could lead to improved selectivity and potency .
Q & A
Basic: What are standard synthetic routes for preparing this pyrazolo[1,5-a]pyrimidine derivative?
The synthesis typically involves a multi-step approach:
- Core formation : Cyclization of pyrazole and pyrimidine precursors under reflux with polar aprotic solvents (e.g., DMF or dichloromethane) .
- Substituent introduction : Sequential alkylation/arylation reactions. For example, the pyridin-3-ylmethyl group may be introduced via nucleophilic substitution using a benzyl halide intermediate .
- Optimization : Reaction conditions (e.g., 60–80°C, argon atmosphere) and catalysts (e.g., triethylamine) are critical for yield and purity. Monitoring via TLC or HPLC is recommended .
Advanced: How can synthetic yields be optimized when introducing the pyridin-3-ylmethyl group?
- By-product mitigation : Use of protecting groups (e.g., Boc for amines) to prevent unwanted side reactions during alkylation .
- Solvent selection : Polar aprotic solvents like dichloromethane enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Catalytic systems : Pd-mediated cross-coupling reactions may improve regioselectivity for the pyridine substituent .
Basic: What spectroscopic methods confirm the compound’s structure?
- 1H/13C NMR : Assign peaks for the cyclopenta[d]pyrazolo-pyrimidine core (e.g., δ 8.1–8.3 ppm for pyridine protons) and dihydro regions (δ 2.5–3.5 ppm for CH2 groups) .
- HRMS : Validate molecular formula (e.g., C23H22N6 for the parent ion) with <2 ppm mass error .
- IR : Identify key functional groups (e.g., N-H stretches at ~3400 cm⁻¹) .
Advanced: How do substituent variations impact biological activity in pyrazolo-pyrimidines?
- Comparative assays : Replace the pyridin-3-ylmethyl group with analogs (e.g., 4-fluorophenyl or cyclohexyl) and test kinase inhibition efficacy. shows fluorine substituents enhance binding affinity by 30% in similar scaffolds .
- Molecular modeling : Use docking simulations (e.g., AutoDock Vina) to correlate steric/electronic effects of the 2-methyl group with target interactions .
Basic: What are common applications of this compound in drug discovery?
- Kinase inhibition : Pyrazolo-pyrimidines often target ATP-binding pockets in kinases (e.g., JAK2 or CDK2). The pyridine moiety may enhance solubility for in vivo studies .
- Antiviral screening : Structural analogs with chlorophenyl groups show IC50 values <1 µM against RNA viruses .
Advanced: How to resolve contradictions in reported biological activity data?
- Assay standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and controls. notes discrepancies in IC50 values due to varying assay pH .
- Metabolic stability testing : Use liver microsomes to assess if the 6,7-dihydro-5H-cyclopenta group improves half-life over non-cyclopenta analogs .
Basic: What purification techniques are recommended for this compound?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
Advanced: How to design derivatives for improved pharmacokinetics?
- LogP optimization : Introduce hydrophilic groups (e.g., sulfonamides) to the phenyl ring while retaining the pyridine’s π-π stacking capability .
- Prodrug strategies : Acetylate the amine group to enhance oral bioavailability, as seen in for trifluoromethyl analogs .
Basic: What computational tools predict this compound’s reactivity?
- DFT calculations : Gaussian or ORCA software to model electrophilic aromatic substitution sites (e.g., C-5 position of the pyrimidine) .
- pKa prediction : Tools like MarvinSuite estimate basicity of the pyridine nitrogen (predicted pKa ~4.5) .
Advanced: How to analyze regioselectivity challenges in cyclopenta ring formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
